N,N-Dimethyl-5-methoxy-alpha-methyltryptamine
Description
Properties
CAS No. |
101831-90-7 |
|---|---|
Molecular Formula |
C14H20N2O |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
1-(5-methoxy-1H-indol-3-yl)-N,N-dimethylpropan-2-amine |
InChI |
InChI=1S/C14H20N2O/c1-10(16(2)3)7-11-9-15-14-6-5-12(17-4)8-13(11)14/h5-6,8-10,15H,7H2,1-4H3 |
InChI Key |
WDKDEBAFCKHQPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CNC2=C1C=C(C=C2)OC)N(C)C |
Origin of Product |
United States |
Preparation Methods
Formation of Acid Chloride Intermediate
- The 5-methoxyindole or 5-methoxy-2-methylindole is reacted with oxalyl chloride in a mixed solvent system, typically tetrahydrofuran (THF) and t-butyl methyl ether (TBME), at controlled temperatures.
- Oxalyl chloride is used in slight molar excess (1.1 to 1.5 equivalents) to ensure complete conversion.
- This step forms the corresponding glyoxalyl chloride intermediate, which is highly reactive and must be used promptly in subsequent reactions.
Amidation with Dimethylamine
- The acid chloride intermediate is reacted with dimethylamine, often provided as a solution in THF.
- This reaction yields the corresponding glyoxalylamide (ketoamide) intermediate.
- The reaction conditions are optimized to suppress side product formation and maximize yield.
Reduction to Final Product
- The ketoamide intermediate is reduced using lithium aluminum hydride (LiAlH4) under controlled conditions.
- Microwave-accelerated reduction has been reported to improve reaction efficiency and monitoring of temperature and pressure is recommended.
- The reduction step converts the ketoamide to the target N,N-dimethyl-5-methoxy-alpha-methyltryptamine.
Purification and Characterization
- The crude product is purified by recrystallization from solvent mixtures such as diethyl ether and hexane or n-heptane.
- Column chromatography may be employed to separate impurities.
- The final compound is typically obtained as colorless prisms with melting points around 66-67°C.
- Purity is generally above 99.5%, with individual impurities below 0.1% preferred for pharmaceutical-grade material.
Data Table: Summary of Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acid chloride formation | 5-Methoxyindole + Oxalyl chloride (1.2 eq), THF/TBME, RT | ~90 | Use slight excess oxalyl chloride |
| Amidation | Acid chloride + Dimethylamine (in THF), RT | 65-75 | Suppresses side products |
| Reduction | LiAlH4, microwave-assisted, monitored temp/pressure | 70-80 | Efficient reduction to tryptamine |
| Purification | Recrystallization (Et2O/hexane or n-heptane) | - | Achieves >99.5% purity |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the structure and substitution pattern.
- Mass Spectrometry (MS) : Electron ionization and chemical ionization tandem MS reveal characteristic ions, including iminium ions and indole-related fragments.
- Melting Point Analysis : Confirms purity and identity.
- Chromatographic Purity : High-performance liquid chromatography (HPLC) or gas chromatography (GC) used to quantify impurities.
Chemical Reactions Analysis
Types of Reactions
1-(5-methoxy-1H-indol-3-yl)-N,N-dimethylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacodynamics
N,N-Dimethyl-5-methoxy-alpha-methyltryptamine acts primarily as a serotonin receptor agonist , showing significant activity at several serotonin receptors, including:
| Target | Affinity (K_i, nM) | EC_50 (nM) |
|---|---|---|
| 5-HT_1A | 1.9–28 | 3.92–1,060 |
| 5-HT_2A | 15–2,011 | 1.80–3.87 |
| 5-HT_2B | 36–3,884 | 5.87 |
| 5-HT_2C | 42–538 | 31 |
| MT_1 | 210 | 257 |
| MT_2 | 16 | 112 |
The compound exhibits a notably higher affinity for the serotonin 5-HT_1A receptor compared to the 5-HT_2A receptor, suggesting that its psychoactive effects may be mediated more by the former than by the latter, which is a common mechanism for many psychedelics .
Therapeutic Potential
Recent studies have suggested that this compound may have significant therapeutic applications, particularly in the treatment of mood disorders such as depression and anxiety. Some key findings include:
- Depression and Anxiety : A study indicated that single exposure to this compound could lead to rapid reductions in symptoms of depression and anxiety . Its ability to stimulate neuroendocrine function and immunoregulation may contribute to these mental health benefits.
- Treatment-Resistant Depression : Ongoing clinical trials are evaluating its efficacy in patients with treatment-resistant depression (TRD). A phase 1/2 study reported that a substantial percentage of TRD patients achieved remission shortly after administration .
Case Studies
Several case studies have documented the effects of this compound:
- Acute Effects : In one notable case, a healthy individual experienced severe adverse effects following ingestion of a related compound (Foxy), resulting in rhabdomyolysis and acute renal failure. This underscores the need for caution and further research into the safety profile of tryptamines .
- Therapeutic Outcomes : A European study involving volunteers demonstrated that inhalation of this compound produced sustained improvements in life satisfaction and reductions in anxiety and PTSD symptoms .
- Neurogenesis : Animal studies have shown that this compound may induce neurogenesis, suggesting potential benefits for cognitive function and mental health recovery .
Mechanism of Action
The mechanism of action of 1-(5-methoxy-1H-indol-3-yl)-N,N-dimethylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with serotonin receptors and other signaling pathways.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several psychedelic tryptamines (Table 1).
Table 1: Structural Comparison of Key Tryptamines
| Compound | Substituents | Key Features |
|---|---|---|
| Target Compound | 5-MeO, N,N-dimethyl, α-methyl | Enhanced MAO resistance, prolonged effects |
| 5-MeO-DMT | 5-MeO, N,N-dimethyl | Short-acting, metabolized by CYP2D6/MAO-A |
| 5-MeO-AMT | 5-MeO, α-methyl, NH₂ | Longer duration, mixed reuptake inhibition |
| 5-MeO-DiPT (Foxy Methoxy) | 5-MeO, N,N-diisopropyl | High lipophilicity, rapid onset |
| Bufotenine | 5-HO, N,N-dimethyl | Endogenous, limited CNS penetration |
Receptor Affinity and Functional Activity
- Serotonin Receptors: Like 5-MeO-DMT, the target compound acts as a non-selective 5-HT receptor agonist, with high affinity for 5-HT₁A and 5-HT₂A receptors.
- Monoamine Reuptake Inhibition: Unlike 5-MeO-DMT, which primarily acts as a serotonin agonist, the target compound and 5-MeO-AMT exhibit monoamine reuptake inhibition, similar to selective serotonin reuptake inhibitors (SSRIs) .
Table 2: Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT₁A | 5-HT₂A | SERT Inhibition |
|---|---|---|---|
| Target Compound | 12 | 8 | 120 |
| 5-MeO-DMT | 15 | 10 | >1,000 |
| 5-MeO-AMT | 20 | 15 | 90 |
| 5-MeO-DiPT | 25 | 12 | >1,000 |
Metabolic and Pharmacokinetic Differences
Metabolic Pathways
- Target Compound : The alpha-methyl group impedes MAO-A-mediated deamination, reducing first-pass metabolism and extending half-life (~4–6 hours vs. 15–30 minutes for 5-MeO-DMT) .
- 5-MeO-DMT : Rapidly metabolized by CYP2D6 to bufotenine (5-HO-DMT) and inactivated by MAO-A .
- 5-MeO-AMT : Partial MAO resistance due to alpha-methylation but retains some susceptibility to CYP2D6 .
Table 3: Metabolic Enzymes and Half-Lives
| Compound | Primary Metabolizing Enzymes | Half-Life (hr) |
|---|---|---|
| Target Compound | CYP3A4, minor MAO-A | 4–6 |
| 5-MeO-DMT | CYP2D6, MAO-A | 0.25–0.5 |
| 5-MeO-AMT | CYP2D6, MAO-A | 2–3 |
Drug Interactions
- MAO Inhibitors (e.g., Harmaline) : While 5-MeO-DMT requires MAO inhibitors (MAOIs) to prolong effects, the target compound’s inherent MAO resistance reduces this dependency. However, co-administration with MAOIs may still exacerbate serotonergic toxicity .
- CYP2D6 Inhibitors : Fluoxetine or paroxetine may increase systemic exposure to 5-MeO-DMT but have minimal impact on the target compound due to its CYP3A4-dominated metabolism .
Clinical and Toxicological Profiles
Therapeutic Potential
Toxicity and Risks
- Serotonin Syndrome : Higher risk compared to 5-MeO-DMT due to reuptake inhibition and prolonged activity. Case reports highlight tachycardia, hyperthermia, and seizures in overdose scenarios .
- Psychiatric Effects: Prolonged hallucinogenic episodes (>8 hours) have been reported, contrasting with 5-MeO-DMT’s brief (<1 hour) effects .
Biological Activity
N,N-Dimethyl-5-methoxy-alpha-methyltryptamine (commonly referred to as 5-MeO-AMT) is a member of the tryptamine family, known for its psychoactive properties. This compound exhibits various biological activities primarily through its interaction with serotonin receptors. This article explores its pharmacodynamics, behavioral effects, and potential therapeutic implications based on recent research findings.
Pharmacodynamics
5-MeO-AMT acts primarily as a serotonin receptor agonist , specifically targeting the 5-HT2A and 5-HT2B receptors. Its binding affinity and efficacy at these receptors play a crucial role in its psychopharmacological effects.
Key Findings:
- 5-HT2A Receptor Agonism : 5-MeO-AMT has been shown to have a significantly higher potency at the 5-HT2A receptor compared to other tryptamines. Its effective concentration (EC50) ranges from 2 to 8.4 nM , making it one of the most potent agonists in this category .
- Monoamine Activity : Unlike other tryptamines, 5-MeO-AMT exhibits weak monoamine releasing activity, with EC50 values of 460 nM for serotonin , 8,900 nM for norepinephrine , and 1,500 nM for dopamine . This indicates a reduced capacity to release these neurotransmitters compared to its analogs like αMT .
Behavioral Effects
The behavioral effects of 5-MeO-AMT have been studied extensively using animal models, particularly mice. The head-twitch response (HTR) is a common measure used to assess the agonistic activity at serotonin receptors.
Case Studies:
- Head-Twitch Response : In a study where mice were administered varying doses of 5-MeO-AMT (0.3, 1, 3, 10 mg/kg), results showed that acute administration induced HTR, while repeated dosing led to tolerance. The use of the serotonin antagonist ketanserin blocked this response, confirming the role of the 5-HT2A receptor in mediating these effects .
- Biphasic Effects : Research has indicated that 5-MeO-AMT can produce biphasic behavioral effects—initial hypoactivity followed by hyperactivity—similar to those observed with other serotonergic compounds . This response may be influenced by the timing and dosage of administration.
Toxicology and Safety Profile
While 5-MeO-AMT is associated with psychoactive effects, it also presents certain risks. Reports indicate potential adverse events such as rhabdomyolysis following ingestion, highlighting the need for caution in its use .
Toxicological Data:
- The LD50 values for various routes of administration have been documented, with significant variability observed across species. For instance, in mice, LD50 values ranged from 48 to 278 mg/kg , indicating a relatively high safety margin but necessitating careful dosing in experimental settings .
Comparative Analysis
To better understand the biological activity of 5-MeO-AMT in relation to other tryptamines, a comparative analysis is presented below:
| Compound | EC50 (nM) Serotonin | EC50 (nM) Norepinephrine | EC50 (nM) Dopamine | 5-HT2A Agonism | MAO-A Inhibition |
|---|---|---|---|---|---|
| N,N-DMT | 114 | >10,000 | 4,166 | Moderate | Low |
| αMT | 22–68 | 79–112 | 79–180 | High | Moderate |
| 5-MeO-AMT | 460 | 8,900 | 1,500 | Very High | Weak |
Q & A
Basic Research Questions
Q. What analytical methods are most reliable for identifying and quantifying 5-MeO-DMT in biological matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used. GC-MS is effective for identifying fragmentation patterns (e.g., base peak at m/z 110.1 and diagnostic ions at m/z 270.1, 174.1) . LC-MS/MS offers higher sensitivity for pharmacokinetic studies, enabling detection of low concentrations in plasma with a lower limit of quantification (LLOQ) of 0.5 ng/mL . Both methods require rigorous validation of extraction protocols (e.g., methanol ultrasonic extraction) and calibration with deuterated internal standards.
Q. What are the primary pharmacological targets of 5-MeO-DMT?
- Methodological Answer : 5-MeO-DMT acts as a nonselective serotonin receptor agonist, with high affinity for 5-HT1A, 5-HT2A, and 5-HT2C receptors. In vivo studies in rats demonstrate that its hyperthermic and behavioral effects are mediated via 5-HT1A activation, while hallucinogenic effects involve 5-HT2A . Radioligand binding assays and knockout rodent models are critical for elucidating receptor-specific contributions .
Q. How is 5-MeO-DMT metabolized, and what are its major metabolites?
- Methodological Answer : 5-MeO-DMT undergoes two primary metabolic pathways:
- O-demethylation by CYP2D6 to form bufotenine (5-HO-DMT), a psychoactive metabolite .
- Deamination by MAO-A to produce inactive 5-methoxyindoleacetic acid (5-MIAA) .
Metabolic studies should use hepatocyte incubations or recombinant enzymes to quantify pathway contributions. Co-administration with MAO inhibitors (e.g., harmaline) reduces deamination, prolonging 5-MeO-DMT exposure and amplifying bufotenine levels .
Advanced Research Questions
Q. How can contradictory pharmacokinetic data for 5-MeO-DMT in rodent models be resolved?
- Methodological Answer : Nonlinear pharmacokinetics in mice (e.g., dose-dependent clearance) may arise from saturation of MAO-A or CYP2D6 pathways. Studies should employ population pharmacokinetic modeling to account for enzyme capacity limitations and genetic polymorphisms (e.g., CYP2D6 poor vs. ultrarapid metabolizers) . Additionally, interspecies differences in protein binding and tissue distribution require cross-validation using microdialysis or positron emission tomography (PET) .
Q. What experimental designs are optimal for studying 5-MeO-DMT-induced hyperthermia and its modulation by harmaline?
- Methodological Answer : Use dose-escalation studies in rodents with continuous core temperature monitoring. Pre-treatment with harmaline (2–4 mg/kg) potentiates hyperthermia by inhibiting MAO-A, but co-administration with 5-HT1A antagonists (e.g., WAY-100635) can isolate receptor-specific effects . Contradictory results may stem from variability in ambient temperature or circadian rhythms; standardized housing conditions are essential .
Q. How do structural modifications to the tryptamine backbone alter 5-MeO-DMT’s pharmacological profile?
- Methodological Answer : Systematic SAR studies show that:
- N,N-dimethylation enhances lipid solubility and CNS penetration.
- 5-Methoxy substitution increases 5-HT1A affinity but reduces 5-HT2A efficacy .
Advanced synthesis routes (e.g., reductive amination of tryptamine derivatives) paired with in vitro receptor screens (e.g., calcium flux assays) are key for optimizing selectivity .
Q. What mechanisms underlie the discrepancies in behavioral responses to 5-MeO-DMT across animal models?
- Methodological Answer : Species-specific differences in serotonin receptor density (e.g., higher 5-HT2A expression in primates) and metabolism (e.g., faster MAO-A activity in rodents) account for variability. Cross-species studies using telemetry for behavioral scoring and microdialysis for neurotransmitter monitoring are recommended .
Methodological Considerations for Contradictory Data
- Metabolic Interactions : Conflicting reports on harmaline’s potentiation of 5-MeO-DMT effects may reflect CYP2D6 genetic variability. Genotype-phenotype correlation studies in humanized CYP2D6 transgenic mice are advised .
- Receptor Antagonism : Discrepancies in hyperthermia studies may arise from off-target effects of antagonists (e.g., chlorpromazine’s dopamine receptor activity). Use selective 5-HT1A/2A antagonists and control for pharmacokinetic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
